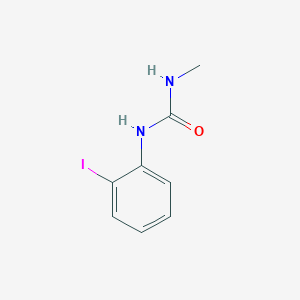![molecular formula C15H14N2O2 B7526213 N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7526213.png)
N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide, also known as CMDFC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMDFC belongs to the class of furan carboxamides and has been found to exhibit promising biological activities.
Wirkmechanismus
The mechanism of action of N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide is not fully understood. However, it has been suggested that it exerts its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has also been found to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in tissue remodeling and inflammation.
Biochemical and Physiological Effects:
N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has been found to have a protective effect on neurons, reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide in lab experiments is its high yield and relative ease of synthesis. N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has also been found to exhibit low toxicity, making it a safe compound to use in in vitro and in vivo studies. However, one limitation of using N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to elucidate the mechanism of action of N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide in the brain and to determine its efficacy in animal models of neurodegenerative diseases. Another potential direction for research is the development of novel analogs of N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide with improved pharmacokinetic properties and increased potency. Overall, N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has shown great promise as a therapeutic agent, and further research is needed to fully explore its potential applications.
Synthesemethoden
The synthesis of N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide involves the reaction of 3-cyanobenzyl chloride with 3-dimethylaminofuran-2-carboxylic acid in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution to yield N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-fibrotic effects. N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has also been found to have neuroprotective properties and has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-11-14(6-7-19-11)15(18)17(2)10-13-5-3-4-12(8-13)9-16/h3-8H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILJLTYPHCEXJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N(C)CC2=CC(=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methylsulfonyl-N-[(5-methylthiophen-2-yl)methyl]piperidin-4-amine;hydrochloride](/img/structure/B7526131.png)
![Methyl 2-{ethyl[(furan-2-yl)methyl]amino}acetate](/img/structure/B7526138.png)
![3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B7526139.png)
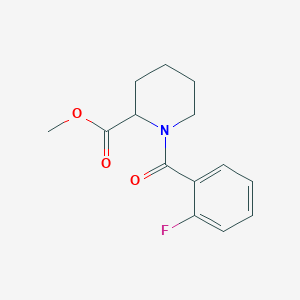
![N-(4-methylpyridin-2-yl)-2-[2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B7526146.png)
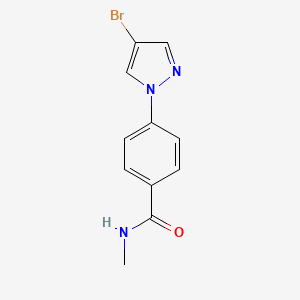
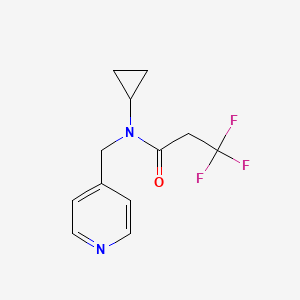
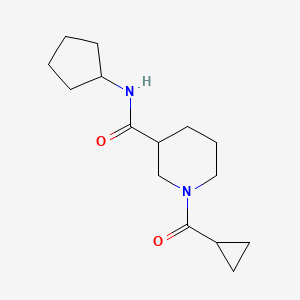
![N-[(3-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7526180.png)
![5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7526187.png)

![N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7526201.png)
![[3-(Azepane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7526207.png)
